molecular formula C8H15NSi B13454720 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Cat. No.: B13454720
M. Wt: 153.30 g/mol
InChI Key: LVOXEQOLBYPGHX-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an organosilicon compound characterized by a cyclobutane ring substituted with a trimethylsilyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trimethylsilyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with trimethylsilyl cyanide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the substitution of the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Trimethylsilyl)cyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, enabling the construction of complex molecules.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The nitrile group can participate in reactions leading to the formation of amines and other nitrogen-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsilyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.

    1-(Trimethylsilyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.

    Bicyclo[1.1.0]butane derivatives: Compounds with a strained bicyclic structure.

Uniqueness

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical reactivity and stability. The presence of both trimethylsilyl and nitrile groups further enhances its versatility in synthetic applications.

Properties

Molecular Formula

C8H15NSi

Molecular Weight

153.30 g/mol

IUPAC Name

1-trimethylsilylcyclobutane-1-carbonitrile

InChI

InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3

InChI Key

LVOXEQOLBYPGHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CCC1)C#N

Origin of Product

United States

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